Comparative Cytotoxicity: Trichloroacetamide vs. Acetamide and Chloroacetamide Analogs
In a quantitative structure-activity relationship (QSAR) study using the Tetrahymena pyriformis model (40-h assay), Trichloroacetamide demonstrates an intermediate but distinct cytotoxicity profile. It is significantly more potent than the non-chlorinated parent compound Acetamide, yet markedly less potent than the mono-chlorinated analog Chloroacetamide. This data provides a quantifiable basis for selecting the appropriate compound for applications where a specific level of bioactivity or toxicity is required, such as in designing toxicity controls or studying reactive mechanisms [1].
| Evidence Dimension | Cytotoxicity (IGC50) |
|---|---|
| Target Compound Data | 1.94 mmol/L |
| Comparator Or Baseline | Acetamide: 210 mmol/L; Chloroacetamide: 0.924 mmol/L; Dichloroacetamide: 9.49 mmol/L |
| Quantified Difference | Trichloroacetamide is 108x more cytotoxic than Acetamide, but 2.1x less cytotoxic than Chloroacetamide. It is 4.9x more cytotoxic than Dichloroacetamide. |
| Conditions | 40-hour Tetrahymena pyriformis population growth impairment assay. |
Why This Matters
This quantitative toxicity ranking allows researchers to select Trichloroacetamide as a specific tool compound with a known, intermediate toxicological potency, which is not achievable with the either inactive (Acetamide) or highly active (Chloroacetamide) alternatives.
- [1] Schultz, T. W., Yarbrough, J. W., & Koss, S. K. (2006). Identification of reactive toxicants: Structure-activity relationships for amides. Cell Biology and Toxicology, 22(5), 339-349. QSAR Dataset: IGC50 for Haloacetamides. View Source
